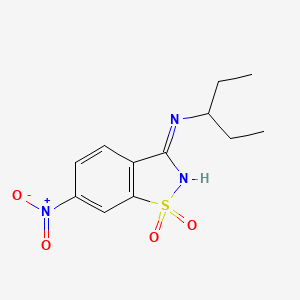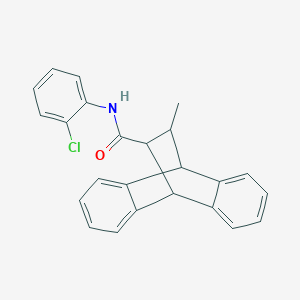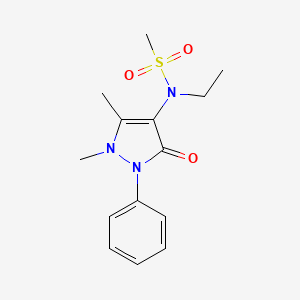
N-(1-ethylpropyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-ETHYLPROPYL)AMINO]-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a chemical compound known for its applications in various fields, including agriculture and environmental science. It is a derivative of benzisothiazole and contains both nitro and amino functional groups, which contribute to its reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions . The subsequent amination step involves the reaction of the nitrated intermediate with 1-ethylpropylamine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of miniaturized devices for nitration can help in controlling the reaction parameters more precisely, reducing the risk of over-nitration or unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
3-[(1-ETHYLPROPYL)AMINO]-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides, under basic or acidic conditions depending on the desired product.
Major Products Formed
Reduction: 3-[(1-ETHYLPROPYL)AMINO]-6-AMINO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE.
Substitution: Various substituted benzisothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1-ETHYLPROPYL)AMINO]-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its nitro and amino functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The amino group can participate in hydrogen bonding and other interactions with molecular targets. The exact molecular pathways and targets depend on the specific application, such as herbicidal activity involving inhibition of plant growth enzymes .
Comparison with Similar Compounds
Similar Compounds
Pendimethalin: N-(1-ethylpropyl)-2,6-dinitro-3,4-xylidine.
Butralin: Another dinitroaniline herbicide with similar applications.
Uniqueness
3-[(1-ETHYLPROPYL)AMINO]-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is unique due to its benzisothiazole core, which imparts distinct chemical properties compared to other dinitroaniline herbicides. Its specific functional groups allow for targeted interactions in both chemical reactions and biological applications, making it a versatile compound in various fields .
Properties
Molecular Formula |
C12H15N3O4S |
|---|---|
Molecular Weight |
297.33 g/mol |
IUPAC Name |
6-nitro-1,1-dioxo-N-pentan-3-yl-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C12H15N3O4S/c1-3-8(4-2)13-12-10-6-5-9(15(16)17)7-11(10)20(18,19)14-12/h5-8H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
FNBZANSTWMJZTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N=C1C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11534040.png)
![2-{2-[(4-Methylphenyl)sulfonyl]hydrazinyl}-2-oxoethyl [2-(4-methylphenoxy)ethyl]carbamodithioate](/img/structure/B11534047.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide](/img/structure/B11534053.png)
![6-Amino-4-(furan-3-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11534057.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11534061.png)
![2-(2-chloro-4-fluorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11534064.png)
![(4E)-2-(2-chloro-5-iodophenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-thiazol-5(4H)-one](/img/structure/B11534079.png)
![3,4-dibromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B11534086.png)
![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11534094.png)

![N-(2-methylphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11534107.png)

